molecular formula C20H21N7 B2511661 2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile CAS No. 2415464-89-8

2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile

Cat. No. B2511661
CAS RN: 2415464-89-8
M. Wt: 359.437
InChI Key: LHPNNKFKNBHLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK690693 and is a potent inhibitor of the protein kinase AKT.

Scientific Research Applications

Antimicrobial Agents

Research on derivatives of quinoline-3-carbonitrile, such as the compound , indicates significant potential in developing antimicrobial agents. Compounds synthesized from similar intermediates have shown effectiveness against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans (Patel, Patel, Kumari, & Patel, 2012).

Synthesis and Biological Effects

Innovative synthetic routes for derivatives incorporating quinoline-3-carbonitrile have been explored, leading to compounds with interesting biological activities. Such derivatives are synthesized through reactions with various agents, revealing new potential for medical and biological applications (Al-Omran, Elassar, & El-Khair, 2003).

Cytotoxic Activities

Quinoline-3-carbonitrile derivatives have been evaluated for their cytotoxic activities against human cancer cell lines, showing promising results. These studies contribute to understanding the structure-activity relationship (SAR) and potential therapeutic applications in oncology (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Hypoxic-Cytotoxic Agents

Some derivatives of quinoline-3-carbonitrile have been identified as potential hypoxic-cytotoxic agents, particularly in the context of cancer research. These compounds have shown potency and selectivity, indicating their potential in targeted cancer therapies (Ortega, Morancho, Martinez‐Crespo, Sainz, Montoya, López de Cerain, & Monge, 2000).

Fluorescent Probes for DNA Detection

Quinoline-3-carbonitrile derivatives have potential applications as DNA-specific fluorescent probes. Their synthesis and spectroscopic properties suggest their usefulness in molecular biology for DNA detection and related applications (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Antimycobacterial Activity

Novel derivatives of quinoline-3-carbonitrile have shown significant antimycobacterial activity, suggesting their potential in developing treatments for diseases like tuberculosis (Patel, Kumari, Rajani, & Chikhalia, 2011).

Future Directions

The compound has potential applications in various fields of research and industry. Pyridazin-3 (2H)-ones, which is a part of the compound, have been extensively studied for their therapeutic benefits . This suggests that “2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile” could also be a subject of future research.

properties

IUPAC Name

2-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7/c1-25(2)18-7-8-19(24-23-18)26-9-11-27(12-10-26)20-16(14-21)13-15-5-3-4-6-17(15)22-20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPNNKFKNBHLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.